- Reaction of ketone enolates with copper dichloride. Synthesis of 1,4-diketones, Journal of the American Chemical Society, 1975, 97(10), 2912-14

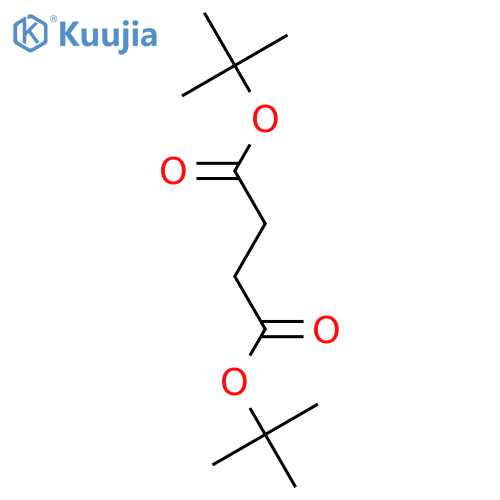

Cas no 926-26-1 (Butanedioic acid, bis(1,1-dimethylethyl) ester)

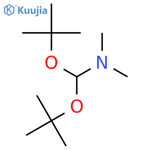

926-26-1 structure

商品名:Butanedioic acid, bis(1,1-dimethylethyl) ester

CAS番号:926-26-1

MF:C12H22O4

メガワット:230.300684452057

MDL:MFCD00127979

CID:753099

Butanedioic acid, bis(1,1-dimethylethyl) ester 化学的及び物理的性質

名前と識別子

-

- Butanedioic acid, bis(1,1-dimethylethyl) ester

- ditert-butyl butanedioate

- Butanedioic acid, bis(1,1-dimethylethyl) ester (9CI)

- Succinic acid, di-tert-butyl ester (7CI, 8CI)

- Bis(1,1-dimethylethyl) succinate

- Di-tert-butyl succinate

-

- MDL: MFCD00127979

- インチ: 1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3

- InChIKey: GOORECODRBZTKF-UHFFFAOYSA-N

- ほほえんだ: O=C(CCC(OC(C)(C)C)=O)OC(C)(C)C

じっけんとくせい

- 密度みつど: 0.9874 (rough estimate)

- ゆうかいてん: 36-37°

Butanedioic acid, bis(1,1-dimethylethyl) ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12240-50g |

butanedioic acid, bis(1,1-dimethylethyl) ester |

926-26-1 | 95% | 50g |

$1811 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16515-250mg |

Di-tert-butyl succinate |

926-26-1 | 95% | 250mg |

¥253.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-1g |

Di-tert-butyl succinate |

926-26-1 | 96% | 1g |

¥786.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-10g |

Di-tert-butyl succinate |

926-26-1 | 96% | 10g |

¥4728.00 | 2024-04-25 | |

| Chemenu | CM542539-1g |

Di-tert-butyl succinate |

926-26-1 | 95%+ | 1g |

$181 | 2023-02-01 | |

| eNovation Chemicals LLC | Y0996855-5g |

ditert-butyl butanedioate |

926-26-1 | 95% | 5g |

$700 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-25g |

Di-tert-butyl succinate |

926-26-1 | 96% | 25g |

¥10726.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-100mg |

Di-tert-butyl succinate |

926-26-1 | 96% | 100mg |

¥381.00 | 2024-04-25 | |

| 1PlusChem | 1P01H45K-5g |

Butanedioic acid, bis(1,1-dimethylethyl) ester |

926-26-1 | 95% | 5g |

$207.00 | 2024-04-20 | |

| abcr | AB495264-250mg |

Di-t-butyl succinate; . |

926-26-1 | 250mg |

€154.90 | 2024-04-16 |

Butanedioic acid, bis(1,1-dimethylethyl) ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- A convenient preparation of tert-butyl esters, Synthesis, 1983, (2), 135-6

ごうせいかいろ 3

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: tert-Butyl bromoacetate

リファレンス

- A Reformatsky reagent. Carbon-carbon bonds formation by substitution reactions, Synthetic Communications, 1983, 13(6), 523-30

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , Zinc ; 1 h, rt

1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

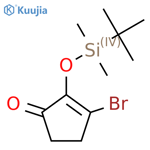

- 3-Alkyl-1,2-cyclopentanediones by Negishi cross-coupling of a 3-bromo-1,2-cyclopentanedione silyl enol ether with alkylzinc reagents: an approach to 2-substituted carboxylic acid γ-lactones, homocitric and lycoperdic acids, Tetrahedron, 2015, 71(49), 9313-9320

ごうせいかいろ 6

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- General preparative method for the esterification of carboxylic acids with isobutene in the presence of tert-butanol, Bulletin de la Societe Chimique de France, 1974, (12), 2985-6

ごうせいかいろ 8

はんのうじょうけん

リファレンス

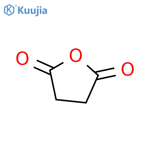

- Self-condensation of α-oxo esters under Stobbe condensation conditions, Journal of Organic Chemistry, 1968, 33(2), 838-40

ごうせいかいろ 9

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether ; reflux; 2 h, reflux

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of novel peptide nucleic acid monomers and oligomers with increased thymidine specificity, World Intellectual Property Organization, , ,

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Lithium diisopropylamide

リファレンス

- The reaction of lithium α-lithiocarboxylates (dianions of carboxylic acids) or α-lithiocarboxylic esters (ester enolates) with α-halocarboxylic esters or lithium α-halocarboxylates, Synthesis, 1980, (9), 710-13

ごうせいかいろ 14

はんのうじょうけん

リファレンス

- Reaction of ester enolates with copper(II) salts. Synthesis of substituted succinate esters, Journal of the American Chemical Society, 1971, 93(18), 4605-6

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 30 min, rt

1.2 Catalysts: Zinc chloride Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Oxygen Catalysts: Copper(II) acetylacetonate ; 10 min, rt

1.2 Catalysts: Zinc chloride Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Oxygen Catalysts: Copper(II) acetylacetonate ; 10 min, rt

リファレンス

- Copper-catalyzed homodimerization of nitronates and enolates under an oxygen atmosphere, Organometallics, 2012, 31(22), 7816-7818

ごうせいかいろ 16

はんのうじょうけん

リファレンス

- Dicarboxylate ester from an alkane and carbon monoxide, European Patent Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Solvents: Diethyl ether ; 2 h, reflux

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Synthesis of peptide nucleic acid monomers and triple-helix forming oligomers with non-standard bases for thymidine targeting in nucleic acid hybridization, United States, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- 1,8-naphthyridin-2(1H)-ones - novel bicyclic and tricyclic analogues of thymine in peptide nucleic acids (PNAs), European Journal of Organic Chemistry, 2001, (9), 1781-1790

ごうせいかいろ 19

はんのうじょうけん

リファレンス

- Process for the preparation of diesters of alkanedioic acids, European Patent Organization, , ,

ごうせいかいろ 20

はんのうじょうけん

リファレンス

- Ester enolates. II. Preparation of di- and tetrasubstituted succinate esters, Synthesis, 1975, (6), 396-7

Butanedioic acid, bis(1,1-dimethylethyl) ester Raw materials

- 2-(tert-Butyldimethylsilyloxy)-3-bromo-2-cyclopentene-1-one

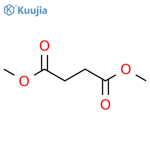

- Dimethyl succinate

- [bis(tert-butoxy)methyl]dimethylamine

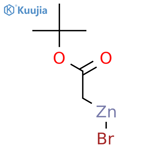

- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-

- Succinic anhydride

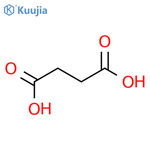

- butanedioic acid

Butanedioic acid, bis(1,1-dimethylethyl) ester Preparation Products

Butanedioic acid, bis(1,1-dimethylethyl) ester 関連文献

-

1. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetateC. A. Bunton,J. L. Wood J. Chem. Soc. 1955 1522

-

Phil Liebing,Florian Oehler,Juliane Witzorke,Marten Schmeide CrystEngComm 2020 22 7838

926-26-1 (Butanedioic acid, bis(1,1-dimethylethyl) ester) 関連製品

- 14734-25-9(tert-Butyl methyl succinate)

- 843666-27-3(Boc-C14-COOH)

- 73839-20-0(tert-Butyl 6-Hydroxyhexanoate)

- 15026-17-2(Mono-tert-Butyl succinate)

- 43052-39-7(Di-tert-butyl glutarate)

- 51534-77-1(tert-butyl 4-oxobutanoate)

- 924-88-9(Diisopropyl succinate)

- 7328-97-4(Oxirane,2,2',2'',2'''-[1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis-)

- 2167303-55-9(1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine)

- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:926-26-1)Butanedioic acid, bis(1,1-dimethylethyl) ester

清らかである:99%/99%

はかる:5g/10g

価格 ($):232.0/437.0